2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde
Description
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 5 and a 3-ethyl-3-hydroxyazetidin-1-yl substituent at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity and a hydroxyl group, which may enhance solubility and enable hydrogen bonding. This compound is of interest in medicinal chemistry due to the azetidine motif’s prevalence in bioactive molecules.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-2-10(15)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5,15H,2,6-7H2,1H3 |
InChI Key |
WMAMGJBPYBVGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common synthetic route includes the reaction of pyrimidine-5-carbaldehyde with 3-ethyl-3-hydroxyazetidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Aldehyde Reactivity
The carbaldehyde group in all derivatives serves as a nucleophilic acceptor. For example:
- Asymmetric Autocatalysis: Pyrimidine-5-carbaldehydes react with diisopropylzinc to form chiral alkanols, with enantioselectivity influenced by substituents. The azetidine derivative’s hydroxyl group may stabilize transition states via hydrogen bonding .
- Cyclocondensation : Derivatives like 2-(methylthio)pyrimidine-5-carbaldehyde undergo cyclocondensation with amines or orthoesters to form peptidomimetics or heterocycles (e.g., pyrrolopyrimidines) .
Substituent Effects
- Electron-Donating Groups (e.g., Ethylthio, Methylthio) : Increase electron density at the aldehyde, enhancing nucleophilic attack. These groups are lipophilic, favoring membrane permeability in drug candidates .
- Electron-Withdrawing Groups (e.g., Chloro) : Activate the aldehyde for faster reactions but reduce solubility. Chloro-substituted derivatives are intermediates in kinase inhibitor synthesis .
Medicinal Chemistry
- SAR Studies : 2-(Ethylthio)pyrimidine-5-carbaldehyde analogs (e.g., JSF-4271, JSF-4297) were synthesized to explore structure-activity relationships in Mycobacterium tuberculosis inhibitors .
- Peptidomimetics : 2-(Methylthio)pyrimidine-5-carbaldehyde was used to generate a 900-member library of pyrrolopyrimidines, achieving >80% purity in solid-phase synthesis .
Asymmetric Catalysis
Pyrimidine-5-carbaldehydes are pivotal in asymmetric autocatalysis, where even trace chiral initiators (e.g., amino acids) induce high enantiomeric excess (ee) in alkanol products. The azetidine derivative’s stereochemistry could amplify such effects .
Material Science
Crystallographic studies (e.g., using SHELX software) reveal hydrogen-bonding patterns influenced by substituents. The azetidine hydroxyl group may form robust intermolecular networks, affecting crystal packing .
Biological Activity
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Pharmacological Properties
Research indicates that 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve interference with cellular pathways related to apoptosis and cell cycle regulation.
The biological activity of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis, leading to increased cell death in malignant cells.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of related pyrimidine derivatives, noting that compounds with similar functional groups demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde | TBD | TBD |
- Anticancer Activity :
- In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent response.
- Table 2 presents the IC50 values for different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
